2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound notable for its unique structure, which includes a benzothiazole ring, a methoxyphenyl group, and a pyridine carboxamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, making it a candidate for various scientific applications.
The compound is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is often utilized in research settings for its potential therapeutic properties, particularly in the fields of medicinal chemistry and biochemistry.
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide typically involves several steps:
The molecular formula for 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide is , with a molecular weight of 361.4 g/mol. The compound's structure features:
The InChI key for this compound is UCEXIDJEVUNDPC-UHFFFAOYSA-N
, and its canonical SMILES representation is COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
.
The chemical reactivity of 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide can be explored through various reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modifications to improve efficacy or selectivity in biological applications .
The mechanism of action for 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide largely depends on its specific biological targets. Compounds with similar structures often interact with various enzymes or receptors, modulating their activity:
Understanding these interactions can provide insights into the therapeutic potential of this compound in areas such as cancer treatment or anti-inflammatory therapies .
The physical and chemical properties of 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 361.4 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties indicate that the compound may be suitable for various applications in organic synthesis and medicinal chemistry.
The potential applications of 2-(1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)pyridine-3-carboxamide are diverse:
This compound's versatility makes it an important subject for ongoing research in various scientific fields .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7